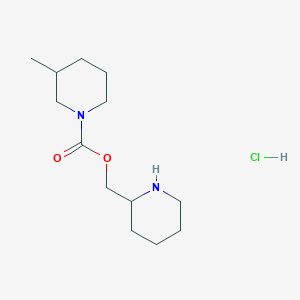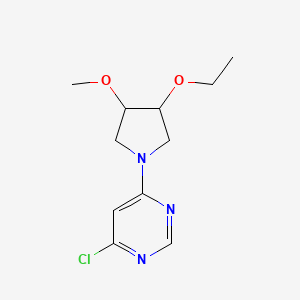
4-Chloro-6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrimidine
Übersicht
Beschreibung
4-Chloro-6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrimidine, also known as CEMEP, is an organic compound that is used in a variety of scientific research applications. CEMEP has been studied for its ability to act as a ligand in coordination chemistry and its potential use as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through substitution reactions, which can lead to the creation of a diverse array of organic molecules. The presence of both chloro and pyrimidine rings makes it a versatile starting material for synthesizing more complex compounds used in medicinal chemistry and material science .
Pharmaceutical Development
In pharmaceutical research, this compound could be utilized to develop new drugs. The pyrimidine ring is a common motif in drug molecules, and the specific substituents on this compound might interact with biological targets such as enzymes or receptors. This interaction can be exploited to design molecules with potential therapeutic effects against diseases .
Agrochemical Production
The pyrimidine derivative could be explored for its use in agrochemicals. Its structural features might be beneficial in creating compounds that can act as herbicides, fungicides, or insecticides. The research could focus on its activity against specific agricultural pests or diseases, contributing to the development of new agrochemical agents .
Dye and Pigment Industry
In the dye and pigment industry, this compound could be a precursor for the synthesis of novel dyes. The reactive sites on the molecule allow for various color-inducing groups to be attached, potentially leading to the creation of new pigments with unique properties for use in textiles, inks, and coatings .
Material Science
The compound’s potential applications in material science include the development of new polymers or coatings. Its chemical structure could be incorporated into polymers to enhance their properties, such as thermal stability or resistance to degradation. It could also serve as a cross-linking agent, improving the mechanical strength of materials .
Catalysis
In catalysis, researchers might investigate the use of this pyrimidine derivative as a ligand for metal catalysts. The nitrogen atoms in the pyrimidine ring can coordinate to metals, potentially leading to catalysts that are more selective or efficient in various chemical reactions .
Neurological Research
Given the compound’s potential to interact with neurological receptors due to its pyrrolidinyl group, it could be studied for its effects on the central nervous system. This research might lead to insights into the treatment of neurological disorders or the development of new psychoactive substances .
Serotonin Receptor Studies
The compound’s structure suggests it could bind to serotonin receptors, which are significant in regulating mood, appetite, and sleep. Research in this area could contribute to the understanding of depression and anxiety disorders and aid in the design of new antidepressants or anxiolytics .
Eigenschaften
IUPAC Name |
4-chloro-6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-3-17-9-6-15(5-8(9)16-2)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIYFHMRAIJTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






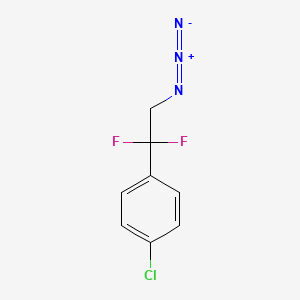
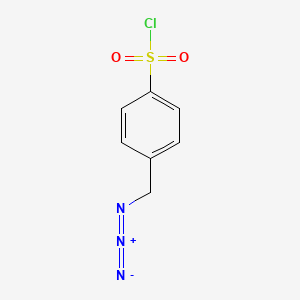
![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)

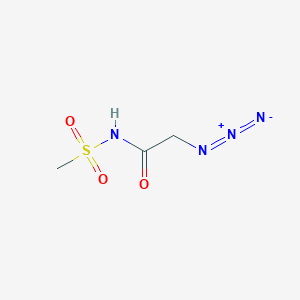
![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)
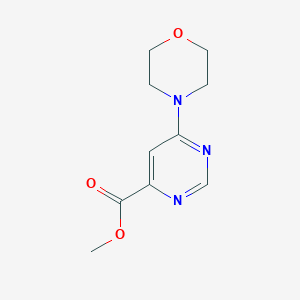

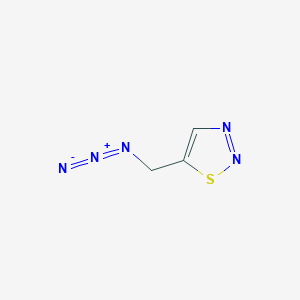
![2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1478082.png)
